molecular formula C16H16N4O8S B034974 Cefuroxime CAS No. 55268-75-2

Cefuroxime

Número de catálogo: B034974
Número CAS: 55268-75-2
Peso molecular: 424.4 g/mol
Clave InChI: JFPVXVDWJQMJEE-QMTHXVAHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefuroxime is a second-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Its structure includes a Z-methoxyimino group at the C-7 position, conferring resistance to many β-lactamases . The prodrug form, this compound axetil, is orally administered and hydrolyzed to active this compound during absorption, enhancing bioavailability . Clinically, it is effective against respiratory pathogens like Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, including β-lactamase-producing strains . It is widely used for respiratory tract infections, urinary tract infections, and Lyme disease, with a safety profile marked by low gastrointestinal adverse effects and rare systemic toxicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cefuroxime is synthesized through a multi-step process that involves the formation of a β-lactam ring, which is crucial for its antibiotic activity. The synthesis typically starts with the preparation of 7-aminocephalosporanic acid, which is then acylated with a suitable acylating agent to form the core structure of this compound. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as triethylamine .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale fermentation processes followed by chemical synthesis. The fermentation process involves the cultivation of specific strains of bacteria that produce the precursor compounds. These precursors are then chemically modified to produce this compound. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and potency .

Análisis De Reacciones Químicas

Types of Reactions

Cefuroxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives that may have different pharmacological properties. These derivatives can be used to study the structure-activity relationship and optimize the antibiotic activity of this compound .

Aplicaciones Científicas De Investigación

FDA-Approved Indications

Cefuroxime is indicated for the treatment of several infections caused by susceptible bacteria. The following table summarizes its primary FDA-approved uses:

Infection Type Pathogens
Lower Respiratory Tract Infections Streptococcus pneumoniae, Haemophilus influenzae, Klebsiella spp., Staphylococcus aureus
Urinary Tract Infections (UTIs) Escherichia coli, Klebsiella spp.
Skin and Soft Tissue Infections Staphylococcus aureus, Streptococcus pyogenes, E. coli
Septicemia H. influenzae, S. aureus, E. coli
Meningitis Neisseria meningitidis, S. pneumoniae, H. influenzae
Gonococcal Infections Neisseria gonorrhoeae
Acute Bacterial Exacerbations of Chronic Bronchitis H. influenzae, S. pneumoniae
Early Lyme Disease Borrelia burgdorferi

Off-Label Uses

In addition to its approved indications, this compound is also used off-label for several conditions:

  • Intra-abdominal infections
  • Antimicrobial prophylaxis in surgical procedures
  • Odontogenic infections

Case Studies and Research Insights

Recent studies have highlighted the effectiveness of this compound in various clinical scenarios:

  • Community-Acquired Pneumonia (CAP) : A study emphasized this compound's role in treating CAP due to its efficacy against resistant strains of bacteria such as Haemophilus influenzae. The Infectious Diseases Society of America (IDSA) recommends this compound as an empirical treatment option for mild to moderate cases .
  • Urinary Tract Infections : this compound has been shown to be effective against uncomplicated UTIs caused by susceptible strains of bacteria. A comparative study indicated that this compound provided similar clinical improvements as other antibiotics like amoxicillin .
  • Lyme Disease : this compound is recommended for treating early Lyme disease, particularly erythema migrans, due to its effectiveness against Borrelia burgdorferi. This recommendation is supported by guidelines from the IDSA and other medical organizations .

Antimicrobial Stewardship

The use of this compound must be guided by antimicrobial stewardship principles to combat resistance and ensure effective treatment. Healthcare professionals are encouraged to utilize culture and susceptibility data when selecting antibiotics, including this compound, to optimize therapeutic outcomes and minimize resistance development .

Mecanismo De Acción

Cefuroxime exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. As a result, the bacterial cell wall is weakened, leading to cell lysis and death. This compound is effective against a wide range of bacteria, including those that produce β-lactamases, which are enzymes that degrade other β-lactam antibiotics .

Comparación Con Compuestos Similares

Antibacterial Spectrum

Cefuroxime’s spectrum overlaps with other cephalosporins but differs in key aspects:

  • Cefaclor (2nd generation) : Less effective against β-lactamase-producing H. influenzae and M. catarrhalis compared to this compound .
  • Cefamandole (2nd generation) : Susceptible to hydrolysis by common β-lactamases, unlike this compound .
  • Ceftriaxone (3rd generation): Broader Gram-negative coverage (e.g., Pseudomonas aeruginosa) and longer half-life (6–9 hours vs. 1.2 hours for this compound) but requires parenteral administration .

Table 1: Comparative Antibacterial Activity

Pathogen This compound Cefaclor Ceftriaxone
H. influenzae (β-lactamase +) Susceptible Resistant Susceptible
S. pneumoniae (penicillin-susceptible) Susceptible Moderate Susceptible
Bacteroides fragilis Resistant Resistant Susceptible

Pharmacokinetic Properties

  • Oral Bioavailability : this compound axetil achieves ~50% bioavailability, comparable to amoxicillin/clavulanic acid but lower than cephalexin .
  • Solubility : this compound salts (e.g., organic salts) exhibit 8–200× higher water solubility than the parent drug, enhancing formulation flexibility .

Table 2: Pharmacokinetic Comparison

Drug Bioavailability (%) Half-life (h) Water Solubility BBB Penetration
This compound axetil ~50 1.2 Low (improved with salts) No
Amoxicillin/clavulanic acid ~60 1–1.5 High Limited
Ceftriaxone N/A (IV/IM only) 6–9 High Yes

Clinical Efficacy

  • Respiratory Infections :
    • In acute otitis media, 5-day this compound axetil showed equivalent efficacy to 10-day amoxicillin/clavulanic acid (70–100% cure rates) .
    • For lower respiratory tract infections, this compound/cefuroxime axetil achieved 87.1% clinical response vs. 85.9% for amoxicillin/clavulanic acid .
  • Skin Infections : Comparable efficacy to cephalexin but with higher analgesic requirements in some studies .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying cefuroxime in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) is widely used, employing ion-pair reagents like octane-1-sulfonic acid sodium salt for separation. UV detection at 254 nm ensures specificity, with validation parameters (linearity, precision, accuracy) adhering to pharmacopeial standards. Alternative methods include spectrophotometry and LC-MS/MS, but HPLC remains preferred for robustness in detecting impurities .

Q. How is the stability of this compound in aqueous solutions predicted?

Stability is modeled using hydrolysis rate constants (kk) dependent on pH, temperature, and buffer composition. The pH-rate expression is:

k=kH(aH+)+kS1f1+kS2f2+kOH(aOH),k = k_H(a_{H^+}) + k_{S1}f_1 + k_{S2}f_2 + k_{OH}(a_{OH^-}),

where f1f_1 (undissociated fraction) and f2f_2 (anionic fraction) are derived from dissociation constants. Arrhenius equations (k=AeE/RTk = Ae^{-E/RT}) predict temperature effects. Maximum stability occurs at pH 4–7, with degradation accelerated by extremes. Validation includes HPLC assays and UV absorbance monitoring .

Q. What are the key considerations in designing susceptibility testing for this compound?

Use CLSI/NCCLS guidelines with distinct interpretive criteria for oral (pharmacokinetic-based) vs. parenteral (pharmacodynamic-based) formulations. Disk diffusion methods require standardized inoculum density (0.5 McFarland) and Mueller-Hinton agar. Testing must account for β-lactamase stability and correlate MICs with clinical outcomes. Dual criteria ensure relevance to formulation-specific bioavailability .

Q. How does renal function affect this compound pharmacokinetics?

this compound is renally excreted, with clearance (CL) proportional to creatinine clearance (CLcr). In severe renal impairment (CLcr <20 mL/min), half-life increases from 1.7 to 17.6 hours. Dosing adjustments are critical to avoid toxicity. Serum levels should be monitored using HPLC or microbiological assays, which show concordance except in uremic patients .

Advanced Research Questions

Q. What methodologies are effective in enhancing the solubility and bioavailability of this compound axetil?

  • Solid dispersions : Solvent evaporation with poloxamer 188 reduces crystallinity, improving dissolution by 2.5-fold .
  • Nanosuspensions : Antisolvent precipitation and ultrasonication yield particles <200 nm, achieving 10.98-fold bioavailability increase. Amorphization is confirmed via XRD and DSC .
  • Coupling crystallization : Acetone-water systems optimize metastable zone width, achieving 99% yield with improved thermal stability .

Q. How can population pharmacokinetic models optimize this compound dosing in patients with renal impairment?

A two-compartment model incorporating cystatin C (CysC) and body weight as covariates outperforms creatinine-based models. Final parameters: CL=6.00L/hCL = 6.00 \, \text{L/h}, V1=11.4LV_1 = 11.4 \, \text{L}. NONMEM software enables sparse data analysis, supporting individualized dosing in renal dysfunction .

Q. What experimental models are used to evaluate this compound's retinal toxicity?

Intravitreal injection in albino rabbits assesses dose-dependent toxicity. Electroretinogram (ERG) amplitudes and histopathology (GFAP immunostaining for Müller cell activation) are measured. A 10 mg dose causes transient ERG reduction and structural damage, while 1 mg is safe, validating clinical intracameral use .

Q. How does this compound act as a corrosion inhibitor, and what methods validate this application?

this compound adsorbs onto mild steel in acidic media, forming a protective layer. Electrochemical impedance spectroscopy (EIS) shows >80% inhibition efficiency at 500 ppm. Quantum chemical studies correlate inhibition with molecular descriptors (e.g., HOMO-LUMO energy gaps). Mixed-type inhibition is confirmed via Tafel polarization .

Q. What are the implications of static vs. dynamic models in assessing this compound's antibacterial efficacy?

Static time-kill curves underestimate bacterial regrowth in vivo. Dynamic models using bioreactors simulate pharmacokinetic profiles (e.g., peak concentrations, half-life). For this compound, parameter re-estimation from dynamic data improves predictive accuracy, highlighting experimental design sensitivity in PK/PD studies .

Q. How does coupling crystallization improve the stability of this compound sodium?

Thermodynamic solubility studies in acetone-water systems reduce polymorphic variability. XRPD resolves crystal structures, guiding solvent selection. Mixing intensity and temperature control nucleation kinetics, narrowing metastable zones. The process yields high-purity crystals with enhanced shelf-life and reduced side-effect risks .

Propiedades

Key on ui mechanism of action

Cefuroxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefuroxime interferes with an autolysin inhibitor.

Número CAS

55268-75-2

Fórmula molecular

C16H16N4O8S

Peso molecular

424.4 g/mol

Nombre IUPAC

(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/t10-,14-/m1/s1

Clave InChI

JFPVXVDWJQMJEE-QMTHXVAHSA-N

SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

SMILES isomérico

CON=C(C1=CC=CO1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

SMILES canónico

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

melting_point

218-225 °C

Key on ui other cas no.

55268-75-2

Descripción física

Solid

Pictogramas

Irritant; Health Hazard

Solubilidad

Freely soluble as sodium salt (145 mg/L)

Sinónimos

cefaloxime; cefuroxim; ethyl)-7-((2-furanyl(methyoxyimino)acetyl)amino)-8-oxo-,(6r-(6-alpha,7-beta(z; (6r-(6alpha,7beta(z)))-3-(((aminocarbonyl)oxy)methyl)-7-((2-furanyl(methoxyimino)a cetyl)-amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.